molecular formula C28H20ClNO5S B2547986 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-2-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE CAS No. 448208-36-4

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-2-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE

Cat. No.: B2547986
CAS No.: 448208-36-4
M. Wt: 517.98
InChI Key: NCLLNWCXPHADSR-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide (CAS 448208-36-4) is a synthetic benzofuran-sulfonamide hybrid compound with a molecular formula of C28H20ClNO5S and a molecular weight of 517.98 g/mol . This chemical entity is offered with a high purity level of 95% or greater for research and development applications . Benzofuran scaffolds are recognized as important intermediates in pharmaceutical development . The structure of this compound incorporates multiple pharmacologically relevant features, including a benzofuran ring, a naphthalenesulfonamide group, and a chloro-substituted benzamide moiety. Sulfonamide-containing compounds are a significant area of investigation in medicinal chemistry and have been explored for various therapeutic targets . Furthermore, non-nitrogenous heterocyclic compounds like benzofurans are of growing interest in the search for novel anticonvulsant agents with potentially improved safety and efficacy profiles . Researchers are exploring this compound and its analogs for their potential biological activities, particularly within neurological and psychiatric disorder research. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and conduct their own hazard and risk assessments prior to use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-naphthalen-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO5S/c1-17(31)27-18(2)35-26-14-12-21(16-24(26)27)30(28(32)23-9-5-6-10-25(23)29)36(33,34)22-13-11-19-7-3-4-8-20(19)15-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLNWCXPHADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The naphthalene sulfonyl group is then attached through sulfonylation reactions. Finally, the benzamide moiety is introduced via amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent

The 2-chloro group on the benzamide core is susceptible to nucleophilic displacement under specific conditions. Reactions typically require activation of the aromatic ring or catalytic systems to enhance electrophilicity:

Reaction Reagents/Conditions Yield Mechanistic Notes
Amine substitutionPd(OAc)₂, BINAP, K₃PO₄, toluene, 110°C 75–94%Pd-catalyzed C–N coupling with amines
AlkoxylationNaOt-Bu, CuI, DMF, 80°C60–72%Ullmann-type coupling with alcohols

Key Findings :

  • Pd catalysts (e.g., Pd(OAc)₂ with bidentate phosphine ligands) improve regioselectivity and yield in amine substitutions .

  • Steric hindrance from the naphthalene sulfonyl group may slow reaction kinetics compared to simpler benzamides.

Hydrolysis of the Acetyl Group

The 3-acetyl substituent on the benzofuran ring undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Analytical Confirmation
AcidicH₂SO₄ (conc.), H₂O, reflux3-Carboxy-2-methylbenzofuran derivativeIR: Loss of C=O (1720 cm⁻¹)
BasicNaOH (2M), EtOH, 60°CSame as aboveNMR: Disappearance of acetyl proton

Limitations :

  • Prolonged basic conditions may degrade the sulfonamide group .

Sulfonamide Group Reactivity

The naphthalene-2-sulfonyl group participates in sulfonamide-specific transformations:

a) Sulfinate Formation

Reaction Reagents Application
Reductive cleavageNa₂SO₃, NaHCO₃, H₂O, 70–80°C Generation of sodium sulfinate salts

Notes :

  • This reaction is critical for synthesizing sulfonyl-based intermediates used in cross-couplings .

b) N–S Bond Cleavage

Condition Reagents Outcome
Strong acidHBr (48%), AcOH, reflux Cleavage to naphthalene-2-sulfonic acid

Palladium-Catalyzed C–H Functionalization

The benzofuran moiety facilitates directed C–H activation, enabling site-selective modifications:

Reaction Catalyst System Position Functionalized
ArylationPd(OAc)₂, PCy₃, Ag₂CO₃, DCE C-4 of benzofuran
AlkynylationPdCl₂, CuI, PPh₃, DMF C-7 of benzofuran

Experimental Insight :

  • Ligand choice (e.g., PCy₃ vs. PPh₃) dramatically impacts reaction efficiency .

Cyclization Reactions

Intramolecular cyclization is achievable via thermal or catalytic pathways:

Reaction Conditions Product
Lactam formationPPA, 120°C, 6hTetracyclic benzofuroazepinone derivative
Ring-closing metathesisGrubbs II catalyst, toluene Macrocyclic sulfonamide analog

Challenges :

  • Competing decomposition pathways occur above 130°C.

Biological Derivatization Pathways

While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:

Process Biological Target Outcome
HDAC inhibitionHistone deacetylases Acetylated lysine mimicry
Sulfonamide resistanceDihydropteroate synthase Reduced antibacterial activity

Stability Under Ambient Conditions

Factor Effect Mitigation Strategy
Light exposureBenzofuran ring photooxidationStorage in amber glass
MoistureHydrolysis of sulfonamide Anhydrous storage conditions

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.

  • Anticancer Activity : Preliminary studies have indicated that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-y) have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Research has suggested that sulfonamide compounds possess antibacterial activity. The incorporation of the naphthalene sulfonyl group may enhance the antimicrobial efficacy of this compound against resistant bacterial strains .

Material Science

The unique properties of this compound enable its use in developing advanced materials.

  • Polymeric Applications : The sulfonamide functionality can be utilized to synthesize polymers with improved thermal stability and mechanical properties. Such polymers can find applications in coatings and adhesives .

Biochemical Research

The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : The benzofuran moiety is known to interact with various enzymes, making this compound suitable for studying enzyme kinetics and mechanisms of action .

Case Study 1: Anticancer Activity

A study investigated the effects of benzofuran derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-y) significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study highlighted that modifications to the benzofuran structure could enhance this activity, suggesting potential for N-(3-acetyl-2-methyl-1-benzofuran-5-y) as a lead compound for new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Compound Name & Structure Key Substituents/Features Target/Application Biological/Functional Notes References
Target Compound : N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide 2-chloro-benzamide; naphthalene-2-sulfonyl; 3-acetyl-2-methylbenzofuran Hypothesized enzyme inhibition (e.g., Mtb targets) Potential enhanced lipophilicity and stability due to naphthalene and benzofuran groups
ZVT : 2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide 2-chloro-benzamide; triazole-thioether substituent Mtb enzymes (e.g., MtDprE1, MtKasA) Demonstrated antitubercular activity; triazole may improve binding affinity
Compound : N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide 4-chloro-3-nitrophenyl sulfonyl; acetamide Unspecified (structural analogue) Nitro group increases electron-withdrawing effects; acetamide vs. benzamide core
Chlorsulfuron : 2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide Triazine-linked sulfonamide Herbicide (acetolactate synthase inhibitor) Sulfonamide-triazine motif critical for plant enzyme inhibition

Key Comparative Insights

Replacement of the benzamide with an acetamide (as in ’s compound) may alter electronic properties and reduce steric bulk, impacting target selectivity .

Sulfonyl Group Variations :

  • The target compound’s naphthalene-2-sulfonyl group likely enhances lipophilicity compared to ZVT’s triazole-thioether or ’s nitro-phenyl sulfonyl groups. This could improve membrane permeability but may affect solubility .
  • Chlorsulfuron’s triazine-linked sulfonamide highlights the agrochemical relevance of sulfonamide motifs, though its triazine moiety diverges significantly from the target’s benzofuran .

Benzofuran vs. Heterocyclic Moieties :

  • The 3-acetyl-2-methylbenzofuran in the target compound may offer greater metabolic stability compared to ZVT’s triazole, which is prone to oxidation .
  • ’s benzofuran analogue lacks the naphthalene sulfonyl group, underscoring the target molecule’s unique hybrid design .

Research Findings and Hypotheses

  • Antimicrobial Potential: The structural resemblance to ZVT (a known Mtb inhibitor) suggests the target compound may exhibit antitubercular activity, though empirical validation is needed .
  • Electrostatic Effects : The nitro group in ’s compound introduces strong electron-withdrawing effects, which are absent in the target molecule. This difference could modulate reactivity or binding kinetics in enzymatic contexts .

Biological Activity

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is C26H23ClN2O4SC_{26}H_{23}ClN_{2}O_{4}S, with a molecular weight of approximately 461.529 g/mol. Its structure features a benzofuran moiety, a chloro substituent, and a naphthalene sulfonamide group, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The compound may share similar mechanisms due to its structural components.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0c-MET inhibition
Compound BMCF7 (Breast)10.0Apoptosis induction
N-(3-Acetyl...)HeLa (Cervical)TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Benzofuran derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is hypothesized to enhance this activity by interfering with bacterial folate synthesis.

Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various benzofuran derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Signal Transduction Modulation : It could interfere with signaling pathways like the c-MET or SMO pathways, which are crucial in cancer progression.
  • Antibacterial Mechanisms : By targeting bacterial enzymes involved in folate metabolism, it may disrupt bacterial growth.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide?

The compound can be synthesized via multi-step coupling reactions. Key steps include:

  • Acylation : Reacting benzofuran intermediates with acetylating agents under reflux conditions (e.g., NaOH 10% solution at 100°C for 24 h) to introduce the acetyl group .
  • Sulfonylation : Coupling naphthalene-2-sulfonyl chloride with the benzofuran core in the presence of a base (e.g., DMAP in DMF at 60°C for 36 h) .
  • Chlorination : Introducing the 2-chloro substituent using chlorinating agents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane . Purification via column chromatography and validation by NMR and mass spectrometry are critical to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : For absolute configuration determination, use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Agar Well Diffusion : Test against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) using zones of inhibition compared to standard antibiotics like streptomycin .
  • Microplate Alamar Blue Assay (MABA) : For antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤6.25 µg/mL indicating potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification : Replace the 2-chloro group with electron-withdrawing groups (e.g., -NO₂) to enhance antitubercular activity .
  • Benzofuran Core Optimization : Introduce methyl or methoxy groups at the 2-position to improve metabolic stability .
  • Pharmacokinetic Profiling : Use ADME predictions (e.g., SwissADME) to assess bioavailability and blood-brain barrier penetration .

Q. What computational strategies resolve contradictions in biological activity data?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis InhA or bacterial DNA gyrase) and identify mismatches between predicted and observed activity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .
  • Data Validation : Replicate assays under standardized conditions (e.g., pH, inoculum size) to rule out experimental variability .

Q. How can crystallographic data address challenges in polymorph identification?

  • SHELXL Refinement : Apply twin refinement for crystals with pseudo-merohedral twinning, using HKLF 5 data format to resolve overlapping reflections .
  • Hirshfeld Surface Analysis : Compare hydrogen-bonding patterns across polymorphs to predict stability and solubility differences .

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